JNJ-39327041
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Overview
Description
Preparation Methods
The synthesis of JNJ-39327041 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the imidazole ring.
Attachment of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Formation of the isoindole ring: This step involves the cyclization of the intermediate to form the isoindole ring.
Final coupling: The final step involves coupling the intermediate with the desired substituents to form this compound.
Chemical Reactions Analysis
JNJ-39327041 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JNJ-39327041 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of JNJ-39327041 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
JNJ-39327041 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Properties
CAS No. |
1093069-32-9 |
---|---|
Molecular Formula |
C31H42N6O5S |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |
InChI |
InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1 |
InChI Key |
DVEFPFWCRFYKTG-AREMUKBSSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-39327041; JNJ 39327041; JNJ39327041. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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